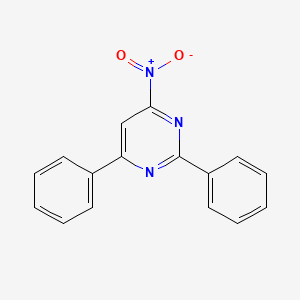

4-Nitro-2,6-diphenylpyrimidine

Description

4-Nitro-2,6-diphenylpyrimidine is a pyrimidine derivative featuring a nitro (-NO₂) group at the 4-position and phenyl groups at the 2- and 6-positions. Pyrimidines are six-membered aromatic heterocycles with two nitrogen atoms, widely studied for their electronic properties and biological relevance. The nitro group is strongly electron-withdrawing, altering the pyrimidine ring’s electronic landscape, which influences reactivity, solubility, and interactions in chemical or biological systems. This compound’s structural features make it valuable in pharmaceutical and materials research, particularly in reactions involving nucleophilic aromatic substitution or as a precursor for bioactive molecules .

Properties

CAS No. |

106119-63-5 |

|---|---|

Molecular Formula |

C16H11N3O2 |

Molecular Weight |

277.28 g/mol |

IUPAC Name |

4-nitro-2,6-diphenylpyrimidine |

InChI |

InChI=1S/C16H11N3O2/c20-19(21)15-11-14(12-7-3-1-4-8-12)17-16(18-15)13-9-5-2-6-10-13/h1-11H |

InChI Key |

BLRBIMAJESERQQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-2,6-diphenylpyrimidine typically involves the condensation of benzaldehyde derivatives with appropriate nitriles or amidines. One common method includes the reaction of 4-nitrobenzaldehyde with benzamidine hydrochloride in the presence of a base such as potassium hydroxide. The reaction is usually carried out in ethanol under reflux conditions .

Industrial Production Methods: While specific industrial production methods for 4-Nitro-2,6-diphenylpyrimidine are not extensively documented, the general approach involves large-scale synthesis using similar condensation reactions. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 4-Nitro-2,6-diphenylpyrimidine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Acylation: The amino derivatives can be acetylated to form N-acyl derivatives.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon.

Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Acylation: Acetic anhydride in the presence of a base.

Major Products:

Reduction: 4-Amino-2,6-diphenylpyrimidine.

Substitution: Halogenated derivatives.

Acylation: N-acyl derivatives.

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Industry: Utilized in the development of materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 4-Nitro-2,6-diphenylpyrimidine varies depending on its application. In medicinal chemistry, it has been shown to modulate the expression of utrophin, a protein that can compensate for the lack of dystrophin in Duchenne muscular dystrophy. This modulation occurs through a novel mechanism distinct from other known utrophin modulators, involving specific molecular targets and pathways .

Comparison with Similar Compounds

Substituent Variations on the Pyrimidine Ring

The substitution pattern on the pyrimidine core significantly impacts properties. Key comparisons include:

| Compound Name | Substituents | Key Differences | Applications/Properties |

|---|---|---|---|

| 4-Nitro-2,6-diphenylpyrimidine | 4-NO₂, 2,6-Ph | High electrophilicity due to NO₂ | Drug design, electrophilic reactions |

| 2-Chloro-4,6-diphenylpyrimidine | 2-Cl, 4,6-Ph | Less electron-withdrawing (Cl vs. NO₂) | Agrochemical intermediates |

| 4-Chloro-2,6-diphenylpyrimidine-5-carbonitrile | 4-Cl, 5-CN, 2,6-Ph | Additional cyano group enhances polarity | Bioactive molecule synthesis |

- Nitro vs. Chloro : The nitro group increases electrophilicity, making 4-nitro derivatives more reactive in substitution reactions than chloro analogues. For example, nitration steps in synthesis (required for nitro groups) may introduce challenges in regioselectivity compared to chlorination .

- Nitro vs. Cyano: The carbonitrile (CN) group in 4-chloro-2,6-diphenylpyrimidine-5-carbonitrile adds polarity, improving solubility in polar solvents, whereas the nitro group prioritizes electronic modulation .

Phenyl Ring Modifications

Variations in phenyl substituents alter steric and electronic effects:

| Compound Name | Phenyl Substituents | Key Properties |

|---|---|---|

| 4-(4-Bromophenyl)-2,6-diphenylpyrimidine | 4-Br on one phenyl | Halogen bonding potential |

| 4-(3,5-Dibromophenyl)-2,6-diphenylpyrimidine | 3,5-Br₂ on phenyl | Enhanced steric hindrance |

Functional Group Additions

Compounds with auxiliary functional groups exhibit distinct behaviors:

| Compound Name | Functional Groups | Unique Features |

|---|---|---|

| N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2-nitrobenzenesulfonamide | Sulfonamide, NO₂ | Enhanced biological activity |

| N-(cyclobutylmethyl)-N,6-dimethylpyrimidin-4-amine | Cyclobutylmethyl, methyl | Altered pharmacokinetic properties |

- The sulfonamide group in the above compound improves binding to biological targets (e.g., enzymes), while the nitro group in 4-nitro-2,6-diphenylpyrimidine may enhance redox reactivity or metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.